
5-Hydroxyomeprazole D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyomeprazole D3 (C₁₇H₁₆D₃N₃O₄S; molecular weight: 364.43 g/mol) is a deuterated isotopologue of 5-hydroxyomeprazole, a primary metabolite of the proton pump inhibitor omeprazole . It is synthesized by replacing three hydrogen atoms with deuterium at specific positions, enhancing its stability for use as an internal standard in mass spectrometry-based pharmacokinetic studies . Structurally, it retains the hydroxyl group at the 5-position of the pyridine ring, distinguishing it from omeprazole (which has a methoxy group at this position) .
This compound is pivotal in drug metabolism research, particularly for quantifying CYP2C19-mediated 5-hydroxylation of omeprazole in vitro and in vivo . Unlike non-deuterated 5-hydroxyomeprazole, its deuterated form minimizes isotopic interference, ensuring analytical precision in metabolic ratio calculations .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthetic route for the preparation of 5-Hydroxyomeprazole involves the conversion of 2-methyl group to 2-chloromethyl group in pyridines, followed by coupling with 5-methoxy-1H-benzimidazolethiol .
Industrial Production Methods
Industrial production methods for 5-Hydroxyomeprazole D3 typically involve large-scale synthesis using similar synthetic routes as described above. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyomeprazole D3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-Hydroxyomeprazole D3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Omeprazole.
Industry: Utilized in the development of new pharmaceutical formulations and quality control of existing drugs .
Mechanism of Action
The mechanism of action of 5-Hydroxyomeprazole D3 is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion. The deuterium labeling does not significantly alter the mechanism of action but provides a useful tool for tracing the metabolic pathways and studying the pharmacokinetics of the compound .
Comparison with Similar Compounds
Structural Analogues
Key Differences :
- Omeprazole vs. 5-Hydroxyomeprazole : The hydroxyl group at the 5-position in 5-hydroxyomeprazole increases polarity, altering metabolic clearance pathways .
- 5-Hydroxyomeprazole vs. Omeprazole Sulfone : The latter is metabolized via CYP3A4 (vs. CYP2C19 for 5-hydroxyomeprazole), leading to divergent drug interaction profiles .
Pharmacokinetic and Metabolic Properties
Key Findings :
- CYP2C19 Genotype Impact: 5-Hydroxyomeprazole exposure is less affected by CYP2C19 polymorphisms than omeprazole, likely due to sequential metabolism .
- Drug Interactions: BFE1224: No significant effect on 5-hydroxyomeprazole AUC (≤5% change) vs. 20–25% decrease in omeprazole AUC .
Analytical and Clinical Utility
- This compound : Used in LC-MS/MS assays for quantifying CYP2C19 activity (detection limit: 0.5 ng/mL) .
- Omeprazole Sulfone: Preferred for CYP3A4 phenotyping due to its exclusive dependence on this enzyme .
- Non-Deuterated 5-Hydroxyomeprazole: Limited utility in drug interaction studies due to lack of in vitro inhibition data .
Stereoselectivity
- R- vs. S-5-Hydroxyomeprazole: Both enantiomers show similar AUC reductions (40–50%) after efavirenz induction, indicating non-stereoselective CYP2C19 induction .
- Omeprazole Enantiomers : R-omeprazole is predominantly metabolized by CYP2C19, while S-omeprazole relies more on CYP3A4 .
Biological Activity
5-Hydroxyomeprazole D3 is a deuterium-labeled derivative of 5-Hydroxyomeprazole, which is a primary metabolite of the widely used proton pump inhibitor, omeprazole. This compound has garnered attention in pharmacological research due to its role in gastric acid secretion inhibition and its potential implications in drug metabolism studies.
Target Enzyme:
this compound primarily targets the H+/K+ ATPase enzyme in the parietal cells of the stomach, similar to its parent compound, omeprazole. This enzyme is crucial for the secretion of gastric acid.
Mode of Action:
By inhibiting the H+/K+ ATPase enzyme, this compound effectively reduces gastric acid production. This action plays a significant role in managing conditions associated with excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Pharmacokinetics
The pharmacokinetic properties of this compound are essential for understanding its bioavailability and therapeutic efficacy. Studies indicate that this compound exhibits distinct absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption: Rapidly absorbed following administration.
- Distribution: Exhibits a significant brain-to-plasma partition coefficient (Kp), indicating potential central nervous system (CNS) effects .
- Metabolism: Undergoes extensive metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites.
- Excretion: Primarily eliminated through renal pathways .
The structural characteristics of this compound include a substituted benzimidazole ring and a pyridine ring. Its deuterium labeling enhances its utility in metabolic studies by allowing for precise tracking during analytical procedures .
Research Findings
Several studies have investigated the biological activity and implications of this compound:
- Metabolite Profiling: A study involving simultaneous administration of omeprazole and its deuterated form revealed the identification of seventeen metabolites in mouse models. These metabolites exhibited varying profiles based on administration routes (intraperitoneal, intravenous, oral), providing insights into their CNS-related effects .
- Clinical Implications: Research demonstrated that grapefruit juice alters the metabolism of omeprazole but does not significantly affect the AUC (area under the curve) of 5-hydroxyomeprazole. This finding suggests that dietary factors can influence drug metabolism without affecting this specific metabolite significantly .
- Analytical Method Development: A validated method for simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma has been developed using solid-phase extraction and high-performance liquid chromatography (HPLC). This method allows for accurate assessment of these compounds in clinical trials .
Case Studies
Case Study 1: CNS Effects
In vivo studies using mice showed that the pharmacokinetic profiles of this compound suggest potential CNS activity. The brain-to-plasma ratios indicated significant distribution into brain tissue, warranting further investigation into its neuropharmacological effects .
Case Study 2: Drug Interaction Studies
A randomized crossover study highlighted how grapefruit juice impacts omeprazole metabolism without affecting 5-hydroxyomeprazole levels significantly. This study underscores the importance of considering dietary interactions when evaluating drug efficacy and safety profiles .
Summary Table: Key Characteristics of this compound
Characteristic | Details |
---|---|
Chemical Structure | Deuterium-labeled benzimidazole derivative |
Target Enzyme | H+/K+ ATPase |
Mechanism | Inhibition of gastric acid secretion |
Pharmacokinetics | Rapid absorption; significant CNS distribution |
Metabolite Identification | Seventeen metabolites identified in studies |
Clinical Relevance | Effects on drug metabolism influenced by diet |
Properties
IUPAC Name |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.